Actinidine (CAS 524-03-8) is a cyclopentanoid monoterpene alkaloid characterized by a cyclopenta[c]pyridine core, naturally occurring in botanical sources such as Actinidia polygama (silver vine) and Valeriana officinalis [1]. Unlike typical oxygen-based iridoids, its nitrogen-containing heterocyclic structure (molecular weight 147.22 g/mol) imparts distinct volatility and receptor-binding properties [2]. In industrial and laboratory procurement, pure actinidine is primarily sourced as a highly specific analytical standard for the QA/QC of botanical extracts, a specialized semiochemical for entomological formulations, and a benchmark compound for mammalian behavioral assays where generic lactones are insufficient.
Substituting pure actinidine with closely related iridoids like nepetalactone or relying on crude botanical extracts severely compromises analytical precision and assay reproducibility. In botanical quality control, actinidine concentrations in plant matrices are highly temperature-dependent, meaning crude extracts cannot serve as reliable quantitative baselines without calibration against a pure standard [1]. In behavioral and olfactory research, actinidine's distinct nitrogen-substituted ring binds to different olfactory receptor profiles compared to oxygenated lactones, eliciting different behavioral durations and specificities[2]. Consequently, buyers requiring precise semiochemical targeting or reproducible GC-MS quantification must procure the pure actinidine standard rather than attempting in-class substitution.
Research demonstrates that actinidine production in biological samples is highly temperature-dependent, driven by the thermal conversion of methylcyclopentane monoterpenoid precursors. GC-MS analyses reveal that no actinidine is detected in samples processed at 50 °C, whereas significant conversion occurs at temperatures above 100 °C [1]. Because extraction and processing temperatures drastically alter the final actinidine concentration in commercial botanical products, utilizing a high-purity actinidine standard is strictly required to calibrate assays and ensure batch-to-batch reproducibility.
| Evidence Dimension | Actinidine detection threshold vs. processing temperature |
| Target Compound Data | Pure Actinidine standard enables exact GC-MS quantification regardless of matrix |
| Comparator Or Baseline | Crude botanical/insect extracts |
| Quantified Difference | Extracts show 0% actinidine at 50 °C vs. high yields at >100 °C, proving crude mixtures are unstable quantitative baselines. |
| Conditions | GC-MS quantification of samples heated at 50, 100, 150, 200, and 250 °C for 10 minutes. |
Buyers formulating or testing silver vine or valerian products must procure pure actinidine to accurately quantify active ingredient levels that fluctuate based on manufacturing temperatures.
While nepetalactone is the standard benchmark for feline attractants, actinidine provides a structurally distinct alternative that lacks oxygen atoms in favor of a nitrogen-containing pyridine ring. In controlled behavioral bioassays, cats that responded to actinidine exhibited a significantly longer response duration compared to those exposed to other secondary plant metabolites [1]. This indicates a distinct mechanism of action and receptor binding profile, making pure actinidine indispensable for researchers mapping specific olfactory circuits or developing specialized lures where standard lactones fail to elicit a prolonged response.
| Evidence Dimension | Behavioral response duration and structural receptor affinity |
| Target Compound Data | Actinidine (nitrogen-containing ring, tested at ~7 mM) |
| Comparator Or Baseline | Nepetalactone and related lactones (oxygen-containing, tested at ~6 mM) |
| Quantified Difference | Actinidine elicits a measurably longer response duration in responding subjects compared to nepetalactone. |
| Conditions | Controlled bioassays exposing domestic cats to equivalent volumes of compound solutions. |
For developers of behavioral lures or olfactory research models, actinidine provides a distinct neurochemical trigger that cannot be replicated by standard nepetalactone.
Actinidine functions as a highly specific semiochemical and defensive compound in various insect species. For example, it is detected by specific olfactory sensory neurons (OSNs) in Drosophila to trigger avoidance of parasitoid wasps. Compared to generic volatile attractants, pure actinidine allows for the precise formulation of targeted insect lures or repellents. Its specific molecular profile ensures targeted activation of adult-stage OSNs (such as Or85f) that broad-spectrum iridoids do not trigger [1].
| Evidence Dimension | Olfactory Sensory Neuron (OSN) activation specificity |
| Target Compound Data | Actinidine triggers specific adult OSNs (e.g., Or85f) |
| Comparator Or Baseline | Generic iridoids (e.g., iridomyrmecin) |
| Quantified Difference | Actinidine provides targeted activation of adult-stage avoidance circuits distinct from larval-stage triggers. |
| Conditions | Electrophysiological and behavioral screening of Drosophila OSN responses to parasitoid wasp odors. |
Agrochemical and pest-control developers must procure pure actinidine to formulate highly selective lures or repellents that target specific insect olfactory pathways.
Due to the temperature-dependent generation of actinidine during processing, pure actinidine is required as a quantitative GC-MS standard to certify the potency, reproducibility, and processing quality of Actinidia polygama (silver vine) and Valeriana officinalis commercial products [1].
Actinidine is utilized in formulating specialized attractants for domestic or feral cat management programs. Because it triggers a distinct mechanism of action and longer response durations in responding felines, it is ideal for targeting populations that do not respond optimally to standard nepetalactone[2].
Leveraging its role as a specific semiochemical, pure actinidine is used to develop highly specific lures or repellents. It is particularly valuable for applications requiring the precise activation of specific insect olfactory sensory neurons (e.g., Or85f) to manipulate alarm or avoidance pathways [3].